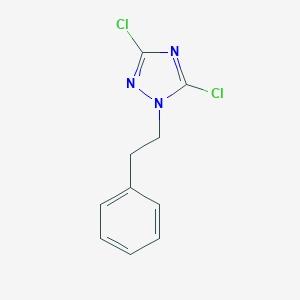
3,5-dichloro-1-(2-phenylethyl)-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dichloro-1-(2-phenylethyl)-1H-1,2,4-triazole, also known as DPTR, is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications. DPTR belongs to the family of triazole compounds, which have been extensively studied for their diverse biological activities.
作用機序
The mechanism of action of 3,5-dichloro-1-(2-phenylethyl)-1H-1,2,4-triazole is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in key cellular processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. 3,5-dichloro-1-(2-phenylethyl)-1H-1,2,4-triazole has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
3,5-dichloro-1-(2-phenylethyl)-1H-1,2,4-triazole has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3,5-dichloro-1-(2-phenylethyl)-1H-1,2,4-triazole has also been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, and to reduce pain and inflammation in animal models.
実験室実験の利点と制限
One advantage of using 3,5-dichloro-1-(2-phenylethyl)-1H-1,2,4-triazole in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. It is also relatively easy to synthesize and purify, making it accessible to researchers. One limitation of using 3,5-dichloro-1-(2-phenylethyl)-1H-1,2,4-triazole is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
There are several potential future directions for research on 3,5-dichloro-1-(2-phenylethyl)-1H-1,2,4-triazole. One area of interest is its potential use in cancer therapy, as it has been shown to be effective against a range of cancer cell lines. Further studies are needed to determine its efficacy in vivo and to identify its molecular targets. Another area of interest is its potential use as an anti-inflammatory and analgesic agent, as it has been shown to be effective in animal models. Further studies are needed to determine its safety and efficacy in humans. Additionally, 3,5-dichloro-1-(2-phenylethyl)-1H-1,2,4-triazole and other triazole compounds may have potential applications in other areas, such as infectious diseases and neurodegenerative disorders, which warrant further investigation.
合成法
The synthesis of 3,5-dichloro-1-(2-phenylethyl)-1H-1,2,4-triazole involves the reaction of 3,5-dichloro-1H-1,2,4-triazole with 2-phenylethylamine in the presence of a catalyst. The reaction takes place under reflux conditions and yields 3,5-dichloro-1-(2-phenylethyl)-1H-1,2,4-triazole as a white solid. The purity of the compound can be further improved by recrystallization.
科学的研究の応用
3,5-dichloro-1-(2-phenylethyl)-1H-1,2,4-triazole has been shown to possess a range of biological activities that make it an attractive compound for scientific research. It has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro. 3,5-dichloro-1-(2-phenylethyl)-1H-1,2,4-triazole has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
特性
製品名 |
3,5-dichloro-1-(2-phenylethyl)-1H-1,2,4-triazole |
|---|---|
分子式 |
C10H9Cl2N3 |
分子量 |
242.1 g/mol |
IUPAC名 |
3,5-dichloro-1-(2-phenylethyl)-1,2,4-triazole |
InChI |
InChI=1S/C10H9Cl2N3/c11-9-13-10(12)15(14-9)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChIキー |
UJGCVAUILIPKOP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C(=NC(=N2)Cl)Cl |
正規SMILES |
C1=CC=C(C=C1)CCN2C(=NC(=N2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Ethoxy-10-methyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole](/img/structure/B249311.png)


![1-[2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B249315.png)
![Ethyl 2-amino-6-chloro-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B249316.png)


![1,2-Dihydro-3H-benz[e]inden-3-one](/img/structure/B249321.png)
methanone](/img/structure/B249323.png)
![1-(Bromomethyl)-2-{2-[2-(bromomethyl)phenyl]vinyl}benzene](/img/structure/B249325.png)


![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]butanamide](/img/structure/B249340.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}acetamide](/img/structure/B249343.png)